molecular formula C18H13NO3 B14197344 2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide CAS No. 923289-87-6

2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14197344
CAS No.: 923289-87-6
M. Wt: 291.3 g/mol
InChI Key: WKLROCQCWBKCJU-UHFFFAOYSA-N
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Description

2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide is a complex organic compound that belongs to the naphthopyran family This compound is characterized by its unique structure, which includes a naphthopyran core and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method involves the reaction of 3-oxo-3H-naphtho[2,1-b]pyran with propargylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 25-30°C. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would typically include the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, hydroxylated compounds, and various substituted acetamides.

Scientific Research Applications

2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of photochromic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The naphthopyran core can undergo photoisomerization, leading to changes in its electronic structure. This property is exploited in photochromic applications. Additionally, the acetamide group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3H-Naphtho[2,1-b]pyran-2-carbonitrile, 3-oxo-: This compound shares the naphthopyran core but has a different functional group.

    3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Another naphthopyran derivative with different substituents.

Uniqueness

2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to its combination of a naphthopyran core and an acetamide group, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization and participate in various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

923289-87-6

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

2-(3-oxobenzo[f]chromen-1-yl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C18H13NO3/c1-2-9-19-16(20)10-13-11-17(21)22-15-8-7-12-5-3-4-6-14(12)18(13)15/h1,3-8,11H,9-10H2,(H,19,20)

InChI Key

WKLROCQCWBKCJU-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

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